3-Methoxy pce (hydrochloride)
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Methoxy pce (hydrochloride) is the NMDA receptor , a type of glutamate receptor . It also has significant affinity for the PCP site of the NMDA receptor . Other targets include the dopamine transporter, histamine H2 receptor, alpha-2A adrenergic receptor, serotonin transporter, σ1 receptor, and σ2 receptor .
Mode of Action
3-Methoxy pce (hydrochloride) acts as an antagonist at the NMDA receptor . This means it binds to the receptor and inhibits its activity. The inhibition of NMDA receptors prevents the passage of electrical signals between neurons in the brain and spinal column .
Pharmacokinetics
Its pki value is 722 , indicating its binding affinity to the NMDA receptor.
Result of Action
The molecular and cellular effects of 3-Methoxy pce (hydrochloride) are primarily due to its antagonistic action on the NMDA receptor. This can lead to a range of effects, including dissociative anesthesia . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy pce (hydrochloride). These factors can include the presence of other substances, the physiological state of the individual, and genetic predispositions . .
Biochemical Analysis
Biochemical Properties
3-Methoxy pce (hydrochloride) has significant affinity for the PCP site of the NMDA receptor (NMDAR) . It has K i values of 61 nM for the NMDAR, 743 nM for the dopamine transporter, 2097 nM for the histamine H2 receptor, 964 nM for the alpha-2A adrenergic receptor, 115 nM for the serotonin transporter, 4519 nM for the σ 1 receptor, and 525 nM for the σ 2 receptor . The nature of these interactions involves binding to these receptors and transporters, influencing their activity.
Cellular Effects
The cellular effects of 3-Methoxy pce (hydrochloride) are primarily due to its action as an NMDA receptor antagonist By blocking the activity of NMDA receptors, it can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Methoxy pce (hydrochloride) involves its binding to the PCP site of the NMDA receptor, acting as an antagonist . This binding inhibits the activity of the NMDA receptor, leading to changes in cell signaling, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy PCE (hydrochloride) involves the reaction of 3-methoxyphenylcyclohexanone with ethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of 3-methoxy PCE (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The final product is purified using industrial-scale chromatography and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy PCE (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a halide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methoxy PCE (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on NMDA receptors and its potential use in neuropharmacology.
Medicine: Investigated for its anesthetic properties and potential therapeutic applications in pain management.
Industry: Utilized in the development of new dissociative anesthetics and related compounds.
Comparison with Similar Compounds
- Phencyclidine (PCP)
- Eticyclidine (PCE)
- 3-Methoxyphencyclidine (3-MeO-PCP)
- 4-Methoxyphencyclidine (4-MeO-PCP)
Comparison: 3-Methoxy PCE (hydrochloride) is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other arylcyclohexylamines . While it shares similarities with PCP and PCE in terms of NMDA receptor antagonism, its methoxy substitution provides a different receptor binding profile and potency .
Properties
IUPAC Name |
N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBVSMBVWPDJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC(=CC=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797121-52-8 | |
Record name | N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797121528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG3XMV97LS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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